7-Mercaptoheptanoylthreonine

Description

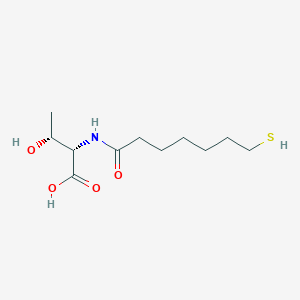

Structure

3D Structure

Properties

Molecular Formula |

C11H21NO4S |

|---|---|

Molecular Weight |

263.36 g/mol |

IUPAC Name |

(2S,3R)-3-hydroxy-2-(7-sulfanylheptanoylamino)butanoic acid |

InChI |

InChI=1S/C11H21NO4S/c1-8(13)10(11(15)16)12-9(14)6-4-2-3-5-7-17/h8,10,13,17H,2-7H2,1H3,(H,12,14)(H,15,16)/t8-,10+/m1/s1 |

InChI Key |

MZUIODFZFFPDDR-SCZZXKLOSA-N |

SMILES |

CC(C(C(=O)O)NC(=O)CCCCCCS)O |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)CCCCCCS)O |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)CCCCCCS)O |

Origin of Product |

United States |

Foundational Research on 7 Mercaptoheptanoylthreonine Phosphate Hs Htp As a Biological Cofactor

Historical Context and Initial Assignment of HS-HTP as Component B

The journey to understanding the intricate biochemical processes of methane (B114726) generation, or methanogenesis, led to the discovery of several unique cofactors essential for this metabolic pathway in archaea. Among these, a heat-stable cofactor, initially designated as Component B, was identified as a crucial element in the methyl-coenzyme M methylreductase system. nih.govresearchgate.net This system catalyzes the final step in methane formation. Early research in the 1980s focused on isolating and characterizing the components required for this reaction in methanogenic archaea, such as Methanobacterium thermoautotrophicum. nih.govresearchgate.net

Through meticulous biochemical and structural analysis, Component B was ultimately identified as 7-mercaptoheptanoylthreonine phosphate (B84403) (HS-HTP). annualreviews.org This discovery was a significant milestone, providing a chemical identity to a previously enigmatic but essential player in methanogenesis. The structure of HS-HTP was determined to be N-(7-mercaptoheptanoyl)-O-phospho-L-threonine. capes.gov.brru.nl This elucidation paved the way for more detailed mechanistic studies of its role in the methylreductase system.

Identification of HS-HTP as Coenzyme B in Methanogenic Systems

Following its structural identification, this compound phosphate became widely recognized as Coenzyme B (HS-CoB). researchgate.netnih.gov Its primary role was established as the electron donor in the reduction of methyl-coenzyme M (CH3-S-CoM) to methane, a reaction catalyzed by the methyl-coenzyme M reductase. capes.gov.brru.nlwikipedia.org In this process, HS-HTP donates electrons, leading to the formation of a heterodisulfide of coenzyme M and coenzyme B (CoM-S-S-HTP) as a product, alongside methane. wikipedia.orgpnas.orgosti.gov

Initial hypotheses about the function of HS-HTP included its potential role as a methyl carrier or as an activated form, possibly through adenylation. nih.govcore.ac.uk However, further experimental evidence refuted these possibilities. nih.govcapes.gov.br Studies showed that a methyl thioether derivative of HS-HTP could not act as a substrate for methanogenesis and was, in fact, inhibitory. nih.govcapes.gov.br Furthermore, HS-HTP was found to be required for the methylreductase system even in the absence of ATP, ruling out the necessity of an adenylated form for its primary function. nih.govcore.ac.uk These findings solidified the role of HS-HTP as the direct electron donor in the terminal step of methane formation. capes.gov.brru.nl

Physiological Requirement for this compound Phosphate in Methanogenic Archaea Growth

The essentiality of this compound phosphate extends beyond its in vitro function in enzymatic assays; it is a critical growth factor for certain methanogenic archaea. nih.gov For instance, Methanomicrobium mobile requires a heat-stable factor for growth, which was identified to be HS-HTP. nih.gov Studies demonstrated that synthetic HS-HTP could substitute for this heat-stable factor, supporting the sustained growth of M. mobile. nih.gov

The optimal concentration for this growth-promoting effect was found to be 100 microM. nih.gov Interestingly, neither derivatives nor potential biosynthetic precursors of HS-HTP could replace it as the sole source of this essential growth factor. nih.gov This highlights the specific physiological requirement for the complete HS-HTP molecule for the growth and proliferation of these organisms. The heterodisulfide of coenzyme M and HS-HTP (CoM-S-S-HTP) has also been shown to play a physiological role by stimulating the initial step of methanogenesis from CO2. pnas.orgosti.gov This stimulation results from the activation of formylmethanofuran (B1241027) production. pnas.orgosti.gov

Biosynthesis of 7 Mercaptoheptanoylthreonine Phosphate

Elucidation of Precursor Incorporation Pathways for HS-HTP Formation

Isotopic labeling experiments have been fundamental in identifying the molecules that serve as the direct building blocks for HS-HTP. These studies have definitively established the roles of 7-mercaptoheptanoic acid and the amino acid L-threonine as the primary precursors. nih.govacs.org

Research has confirmed that 7-mercaptoheptanoic acid is a direct and essential precursor for the HS-HTP molecule. nih.govacs.org In experiments where methanogenic bacteria were grown in media containing isotopically labeled [7,7-²H₂]-7-mercaptoheptanoic acid, the deuterium (B1214612) label was directly incorporated into the resulting HS-HTP. nih.govacs.org This demonstrated that the seven-carbon thiol-containing chain is integrated into the final coenzyme structure without rearrangement. acs.org Further studies on the origin of this precursor indicate it is formed from 7-oxoheptanoic acid. acs.org

The amino acid threonine constitutes the other major component of HS-HTP. Studies using DL-[3,4,4,4-²H₄]threonine in growth media showed that this labeled threonine was also incorporated into the HS-HTP molecule, confirming its role as a direct precursor. nih.govacs.org The final step in the biosynthesis is the phosphorylation of the threonine moiety. Cell-free extracts of methanogens have demonstrated the ability to perform an ATP-dependent phosphorylation of the intermediate, N-(7-mercaptoheptanoyl)threonine, to yield the final product, HS-HTP. nih.govacs.org

The assembly of HS-HTP is not a direct phosphorylation of threonine followed by coupling, but rather the reverse. The established biosynthetic route involves the initial coupling of 7-mercaptoheptanoic acid with threonine. nih.govacs.org This reaction forms an amide bond between the carboxyl group of the heptanoic acid and the amino group of threonine, creating the intermediate molecule N-(7-mercaptoheptanoyl)threonine. nih.govacs.org This intermediate was also tested in labeling studies, which showed its efficient conversion to HS-HTP, supporting this sequential assembly mechanism. nih.govacs.org This coupled intermediate is then targeted by a kinase for the final phosphorylation step. nih.govacs.org

Table 1: Isotopic Labeling Studies for HS-HTP Precursor Identification This table summarizes the key findings from labeling experiments used to determine the precursors of 7-Mercaptoheptanoylthreonine Phosphate (B84403).

| Labeled Precursor Administered | Organism(s) Studied | Key Finding | Reference |

|---|---|---|---|

| [7,7-²H₂]-7-mercaptoheptanoic acid | Methanococcus voltae, Methanosarcina thermophila | Deuterium label was incorporated into HS-HTP, confirming it as a direct precursor. | nih.govacs.org |

| DL-[3,4,4,4-²H₄]threonine | Methanococcus voltae, Methanosarcina thermophila | Labeled threonine was incorporated into HS-HTP, confirming its role as a direct precursor. | nih.govacs.org |

| [7,7-²H₂]-N-(7-mercaptoheptanoyl)threonine | Methanococcus voltae, Methanosarcina thermophila | The entire labeled intermediate was converted to HS-HTP, supporting the coupling-then-phosphorylation pathway. | nih.govacs.org |

Enzymology of this compound Phosphate Biosynthesis

The enzymatic machinery responsible for HS-HTP synthesis draws upon enzymes from central metabolic pathways to construct its unique 7-mercaptoheptanoate portion before utilizing specific enzymes for the final assembly steps.

The biosynthesis of the 7-mercaptoheptanoic acid moiety is believed to begin with precursors from core metabolism, specifically α-ketoglutarate (a key intermediate in the citric acid cycle, a form of 2-oxoacid metabolism) and acetyl-CoA. researchgate.net The subsequent chain-elongation reactions to build the seven-carbon backbone follow a sequence of chemical transformations that are analogous to those found in the biosynthesis of leucine. researchgate.net This indicates that the enzymes involved are likely recruited or evolved from these fundamental metabolic pathways. researchgate.net

The complete biosynthetic pathway can be outlined in two major stages: the formation of 7-mercaptoheptanoic acid and the final assembly of HS-HTP.

Formation of the Heptanoate Backbone : The pathway is initiated by the condensation of α-ketoglutarate and acetyl-CoA. researchgate.net This reaction is catalyzed by a suite of enzymes (AksA, AksD, AksE, AksF) that generate α-ketoadipic acid. researchgate.net These enzymes exhibit broad substrate specificity, allowing for subsequent chain-elongation reactions that form α-ketopimelate and α-ketosuberate, ultimately leading to the seven-carbon chain required for the coenzyme. researchgate.net

Final Assembly : The completed 7-mercaptoheptanoic acid is then coupled with L-threonine to form N-(7-mercaptoheptanoyl)threonine. nih.govacs.org In the terminal step, this intermediate is phosphorylated at the hydroxyl group of the threonine residue by a specific kinase, utilizing ATP as the phosphate donor to produce the active coenzyme, this compound phosphate. nih.govacs.org

Table 2: Key Chemical Reactions in HS-HTP Biosynthesis This table outlines the defined steps and precursors in the synthesis of this compound Phosphate.

| Step | Precursors | Product | Enzymatic Process | Reference |

|---|---|---|---|---|

| 1 | α-Ketoglutarate + Acetyl-CoA | α-Ketoadipic acid | Condensation and chain elongation (catalyzed by AksA, D, E, F) | researchgate.net |

| 2 | 7-Mercaptoheptanoic acid + L-Threonine | N-(7-Mercaptoheptanoyl)threonine | Amide bond formation (coupling) | nih.govacs.org |

| 3 | N-(7-Mercaptoheptanoyl)threonine + ATP | This compound Phosphate + ADP | Phosphorylation (kinase activity) | nih.govacs.org |

Mechanistic Role of 7 Mercaptoheptanoylthreonine Phosphate in Methanogenesis

Function of HS-HTP as a Direct Electron Donor in Methyl-Coenzyme M Reductase (MCR) Catalysis

7-mercaptoheptanoylthreonine phosphate (B84403) (HS-HTP), also known as Coenzyme B, functions as the direct electron donor in the final, methane-releasing step of methanogenesis. nih.govfrontiersin.org This reaction is catalyzed by the enzyme methyl-coenzyme M reductase (MCR), which contains a nickel-based prosthetic group called coenzyme F430. nih.govnih.gov In this catalytic event, MCR facilitates the reductive cleavage of the methyl group from methyl-coenzyme M (CH₃-S-CoM). nih.govnih.gov

CH₃-S-CoM + HS-HTP → CH₄ + CoM-S-S-HTP nih.gov

The active form of the MCR enzyme contains nickel in the Ni(I) oxidation state, which is essential for catalysis. nih.govfrontiersin.org The process is ATP-independent, highlighting the direct reductive role of HS-HTP in the reaction. nih.gov

Interaction Dynamics within the MCR System

The catalytic efficiency of the MCR system relies on precise and ordered interactions between the enzyme and its substrates, HS-HTP and methyl-SCoM.

Kinetic studies have revealed that the MCR reaction proceeds through a strictly ordered ternary complex mechanism. nih.govnih.gov In this mechanism, methyl-SCoM must bind to the MCR enzyme first to form a productive binary complex (MCR·methyl-SCoM). nih.govosti.gov Only after the formation of this initial complex can HS-HTP (referred to as CoB₇SH in some studies) bind. nih.gov

The binding of HS-HTP to the MCR·methyl-SCoM complex creates the active ternary complex (HS-HTP·MCR·CH₃-S-CoM), which is competent for catalysis. nih.govnih.gov If HS-HTP binds to the enzyme before methyl-SCoM, it forms an inhibitory binary complex (MCR·HS-HTP) that significantly disfavors the binding of methyl-SCoM. nih.govosti.gov This strict binding order ensures the correct positioning of the substrates in the active site for the chemical reaction to occur, which proceeds at a rate of approximately 20 s⁻¹ at 25 °C. nih.govosti.gov

| Binding Step | Description | Dissociation Constant (Kd) | Significance |

|---|---|---|---|

| MCR + CH₃-S-CoM ⇌ MCR·CH₃-S-CoM | Formation of the productive binary complex | - | First and required step for catalysis. |

| MCR·CH₃-S-CoM + HS-HTP ⇌ HS-HTP·MCR·CH₃-S-CoM | Formation of the active ternary complex | 79 µM | Highly favored binding leading to methane (B114726) formation. nih.govosti.gov |

| MCR + HS-HTP ⇌ MCR·HS-HTP | Formation of the inhibitory binary complex | - | Inhibitory pathway. |

| MCR·HS-HTP + CH₃-S-CoM ⇌ HS-HTP·MCR·CH₃-S-CoM | Binding of CH₃-S-CoM to the inhibitory complex | 56 mM | Highly disfavored binding, preventing catalysis. nih.govosti.gov |

Following the release of methane, the product left bound to the enzyme is the heterodisulfide of coenzyme M and coenzyme B (CoM-S-S-HTP). nih.gov For the catalytic cycle to continue, the thiol forms of both coenzymes (HS-CoM and HS-HTP) must be regenerated. This crucial step is accomplished by an enzyme called heterodisulfide reductase (HDR). mpg.denih.gov

The HDR enzyme catalyzes the reduction of the CoM-S-S-HTP disulfide bond, consuming two electrons to yield HS-CoM and HS-HTP. mpg.denih.gov This regeneration makes the coenzymes available for subsequent rounds of methanogenesis, with HS-HTP participating again in the MCR reaction and HS-CoM accepting a methyl group from tetrahydromethanopterin. nih.govnih.gov In some methanogens, like Methanosarcina species, a membrane-bound version of this enzyme, HdrED, is essential for this process. nih.gov

Structural and Mechanistic Insights into Methyl Coenzyme M Reductase and 7 Mercaptoheptanoylthreonine Phosphate Interactions

Structural Analysis of Methyl-Coenzyme M Reductase in Relation to HS-HTP Binding

Methyl-Coenzyme M Reductase is a complex enzyme, typically with an α2β2γ2 subunit composition, that houses two active sites buried deep within its structure. These active sites are connected to the enzyme's surface by a long, predominantly hydrophobic channel, through which substrates must travel to reach the catalytic center.

At the heart of the MCR active site lies Coenzyme F430, a nickel-containing tetrahydrocorphinoid prosthetic group. The nickel ion within Coenzyme F430 is catalytically active in its reduced Ni(I) oxidation state. This Ni(I) center is the focal point for the binding of the substrate, methyl-coenzyme M (CH3-S-CoM).

The binding of the second substrate, 7-mercaptoheptanoylthreonine phosphate (B84403) (HS-HTP), also known as coenzyme B, occurs in a highly ordered fashion. CH3-S-CoM must first enter the active site and bind to the Ni(I) of Coenzyme F430. Only after the formation of this initial enzyme-substrate complex can HS-HTP enter the substrate channel. The seven-carbon mercaptoalkanoyl chain of HS-HTP positions itself within a 16 Å hydrophobic section of this channel, with its terminal thiolate group situated approximately 8.8 Å from the nickel center of Coenzyme F430. This sequential binding is crucial for the proper alignment of the substrates and the subsequent catalytic reaction.

The binding of HS-HTP to the MCR active site is believed to trigger significant conformational changes within the enzyme. It has been proposed that the entry of HS-HTP into the substrate channel induces a structural rearrangement that brings the methyl group of the already bound CH3-S-CoM into closer proximity with the nickel atom of Coenzyme F430. This repositioning is thought to be a critical step in initiating the catalytic process, as it facilitates the cleavage of the carbon-sulfur (C-S) bond in CH3-S-CoM. While the precise nature of these conformational shifts is still under investigation, they are considered essential for creating the optimal geometry for the chemical reaction to proceed.

Proposed Catalytic Mechanisms of Methane (B114726) Formation involving HS-HTP

The exact mechanism by which MCR catalyzes the formation of methane from CH3-S-CoM and HS-HTP has been the subject of extensive research, leading to several proposed catalytic cycles. Two prominent hypotheses have emerged, differing primarily in the nature of the initial intermediate species formed.

One proposed mechanism involves a nucleophilic attack of the Ni(I) in Coenzyme F430 on the methyl group of CH3-S-CoM. This SN2-type reaction would lead to the formation of a methyl-Ni(III) intermediate and the release of the CoM thiolate.

A second, widely supported mechanism posits that the reaction is initiated by the homolytic cleavage of the C-S bond of CH3-S-CoM, facilitated by the Ni(I) center. This step generates a highly reactive methyl radical (•CH3) and a Ni(II)-S-CoM species. The methyl radical then abstracts a hydrogen atom from the thiol group of HS-HTP to form methane, the final product. This hydrogen abstraction also produces a coenzyme B thiyl radical (•S-CoB).

The subsequent steps in the radical-based mechanism involve the reaction of the •S-CoB radical with the Ni(II)-S-CoM complex to form a disulfide radical anion. A final one-electron transfer to the nickel center regenerates the active Ni(I) state of Coenzyme F430 and releases the heterodisulfide product, CoM-S-S-CoB.

| Proposed Mechanism | Key Intermediate | Initiating Step |

| Nucleophilic Attack | Methyl-Ni(III) | SN2 attack of Ni(I) on methyl group of CH3-S-CoM |

| Radical Mechanism | Methyl Radical (•CH3) | Homolytic cleavage of the C-S bond of CH3-S-CoM |

Regardless of the precise nature of the intermediate, the binding of HS-HTP is indispensable for the cleavage of the C-S bond in methyl-coenzyme M. In both proposed mechanisms, HS-HTP plays a critical role that extends beyond simply being a hydrogen donor. Its binding is thought to correctly position the substrates within the active site, creating an environment that is sterically and electronically favorable for the C-S bond cleavage to occur. The conformational changes induced by HS-HTP binding are believed to be the trigger that brings the reactants into the necessary alignment for the reaction to be initiated by the Ni(I) of Coenzyme F430.

Chemical Synthesis and Analogues of 7 Mercaptoheptanoylthreonine Phosphate

Methodologies for Laboratory Synthesis of 7-Mercaptoheptanoylthreonine Phosphate (B84403)

The first chemical synthesis of this compound phosphate was a significant step in confirming its structure and enabling further biochemical studies. A key methodology involves a multi-step process beginning with the synthesis of 7,7'-dithiodiheptanoic acid from 7-bromoheptanoic acid and thiourea. This disulfide is then coupled with DL-threonine phosphate utilizing N-hydroxysuccinimide and dicyclohexylcarbodiimide (B1669883) as activating agents. The final step is the reduction of the disulfide bond with a reducing agent like dithiothreitol (B142953) to yield the free thiol, this compound phosphate. The synthetic product has been shown to be identical to the naturally occurring compound through various analytical techniques, including 1H NMR spectroscopy and mass spectrometry, and exhibits comparable activity in in vitro methanogenesis assays. nih.govresearchgate.net

Rational Design and Chemical Synthesis of HS-HTP Structural Analogues

One approach has been to modify the terminal thiol group. For instance, the S-methylated analogue of HS-HTP, N-7-(methylthio)heptanoyl-O-phospho-L-threonine (CH3SHTP), has been synthesized to investigate the role of the free thiol in the enzymatic reaction. nih.gov

Another significant area of investigation has involved altering the length of the mercaptoalkanoyl chain. A series of coenzyme B analogues with pentanoyl (CoB₅SH), hexanoyl (CoB₆SH), octanoyl (CoB₈SH), and nonanoyl (CoB₉SH) chains have been synthesized. nih.govacs.org The design of these analogues is intended to explore how the length of the aliphatic chain affects the positioning of the crucial terminal thiol group within the active site of MCR. nih.govacs.org

Investigation of HS-HTP Analogues as Inhibitors of Methanogenesis and MCR Activity

The synthesized analogues of HS-HTP have been instrumental in studying the mechanism of MCR and as potential inhibitors of methanogenesis. By examining how these structural modifications impact enzyme activity, researchers can gain insights into the catalytic process.

The S-methylated analogue, CH3SHTP, was found to be incapable of substituting for either methyl-coenzyme M or HS-HTP in the reductase reaction, indicating that a free thiol group is essential for catalytic activity. nih.gov Furthermore, this analogue was shown to be an inhibitor of the reaction. nih.gov The analogues with modified chain lengths have also provided critical information. While some of these analogues can be accommodated within the active site, their ability to function as substrates or inhibitors varies, highlighting the precise structural requirements for the coenzyme B binding pocket. nih.govacs.org For example, CoB₆SH has been observed to be a slow substrate for the enzyme. nih.gov

Kinetic studies have been crucial in defining the mode of inhibition for HS-HTP analogues. The S-methylated derivative, CH3SHTP, has been identified as a competitive inhibitor with respect to HS-HTP. nih.gov This suggests that CH3SHTP binds to the same site on the methyl-coenzyme M reductase as the natural coenzyme B, directly competing for binding. The apparent inhibition constant (Ki) for CH3SHTP was determined to be 6 µM. nih.gov Interestingly, the inhibition by CH3SHTP was found to be noncompetitive with respect to methyl-coenzyme M, indicating that the binding of the inhibitor does not prevent the binding of the methyl-group donor substrate, but rather prevents the subsequent catalytic steps. nih.gov

The table below summarizes the kinetic parameters of CH3SHTP inhibition.

| Inhibitor | Type of Inhibition vs. HS-HTP | Type of Inhibition vs. CH3SCoM | Apparent K_i (µM) |

| CH₃SHTP | Competitive | Noncompetitive | 6 |

Data sourced from Ellermann et al. (1987) nih.gov

The investigation of various HS-HTP analogues has revealed important structure-activity relationships (SAR), providing a deeper understanding of the molecular interactions governing MCR activity.

A critical determinant of activity is the state of the terminal sulfur atom. The fact that the S-methylated analogue (CH3SHTP) acts as a competitive inhibitor demonstrates the absolute requirement of a free thiol group for the molecule to function as a coenzyme. nih.gov

The length of the mercaptoalkanoyl chain is also a key factor influencing the molecule's interaction with the enzyme. Crystallographic studies of MCR in complex with analogues of varying chain lengths have shown that the seven-carbon chain of the natural HS-HTP is optimal for positioning the terminal thiol group within the active site. acs.org The shorter pentanoyl chain (CoB₅SH) is too short to place the thiol group in the correct position for catalysis. In contrast, the hexanoyl chain of CoB₆SH adopts a different conformation to position its thiol group similarly to that of HS-HTP, which is consistent with it being a slow substrate. nih.gov The longer octanoyl (CoB₈SH) and nonanoyl (CoB₉SH) analogues can be accommodated in the active site, but they do so by displacing a water molecule. nih.govacs.org These longer analogues have been shown to react with a proposed Ni(III)-methyl intermediate in the catalytic cycle. nih.govacs.org

The table below details the structural and functional characteristics of various HS-HTP analogues.

| Analogue | Chain Length | Key Structural Feature | Activity/Interaction with MCR |

| CH₃SHTP | 7 carbons | S-methylated thiol | Competitive inhibitor vs. HS-HTP |

| CoB₅SH | 5 carbons | Shorter alkanoyl chain | Thiol group not properly positioned |

| CoB₆SH | 6 carbons | Altered chain conformation | Slow substrate |

| CoB₈SH | 8 carbons | Longer alkanoyl chain | Displaces active site water; reacts with catalytic intermediate |

| CoB₉SH | 9 carbons | Longest alkanoyl chain | Displaces active site water; reacts with catalytic intermediate |

Data compiled from studies by Ellermann et al. (1987), and Cedervall et al. (2010) nih.govnih.govacs.org

Advanced Analytical and Biophysical Methodologies for 7 Mercaptoheptanoylthreonine Phosphate Research

Spectroscopic Techniques for Characterization and Mechanistic Studies

Spectroscopic methods are indispensable tools in the study of 7-mercaptoheptanoylthreonine phosphate (B84403) and its function within the methyl-coenzyme M reductase (MCR) system.

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in determining the precise chemical structure of this compound phosphate. nih.govpnas.org Through the analysis of ¹H and ¹³C NMR spectra, researchers have been able to map the connectivity of atoms within the molecule. pnas.orguni-goettingen.de

Key structural features confirmed by NMR include the heptanoyl chain, the threonine residue, and the phosphate group. nih.govpnas.org For instance, the ¹³C NMR spectrum shows a characteristic signal for a methyl group. pnas.org Furthermore, 2D NMR techniques like Correlated Spectroscopy (COSY) have been employed to establish proton-proton couplings, providing further evidence for the proposed structure. pnas.org The initial structural elucidation of HS-HTP, also known as component B, relied heavily on data from 360-MHz ¹H NMR and 500-MHz ¹H NMR. nih.govpnas.org

Interactive Table: Representative ¹H NMR Chemical Shifts for this compound Phosphate

| Proton | Chemical Shift (ppm) | Multiplicity |

| -CH₃ | ~1.2 | Doublet |

| -CH₂- (heptanoyl chain) | ~1.3 - 1.6 | Multiplet |

| -CH₂-S- | ~2.5 | Triplet |

| α-H (Threonine) | ~4.2 | Doublet |

| β-H (Threonine) | ~4.4 | Multiplet |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Mass spectrometry has been critical in determining the molecular weight and confirming the elemental composition of this compound phosphate. nih.gov Techniques such as Fast Atom Bombardment Mass Spectrometry (FABMS) and Electron Ionization Mass Spectrometry (EIMS) were instrumental in the initial characterization of this coenzyme. nih.govpnas.org

Low-resolution FABMS and field-desorption mass spectrometry initially suggested a molecular weight of 419 for a mixed disulfide form of the compound with 2-mercaptoethanol. nih.gov High-resolution FABMS provided a more precise mass, which was consistent with the molecular formula C₁₃H₂₆NO₈PS₂ for this disulfide adduct. nih.gov These analyses led to the deduction that the free thiol form of this compound phosphate has a molecular weight of 343 and a molecular formula of C₁₁H₂₂NO₇PS. nih.gov

Interactive Table: Mass Spectrometry Data for this compound Phosphate

| Technique | Observation | Inference |

| Low-Resolution FABMS/FDMS | Molecular Weight of 419 | Indicates a mixed disulfide with 2-mercaptoethanol. nih.gov |

| High-Resolution FABMS | Agrees with formula C₁₃H₂₆NO₈PS₂ | Confirms elemental composition of the disulfide adduct. nih.gov |

| Deduced Data | Molecular Weight of 343 | Proposed for the free acid, free thiol form. nih.gov |

| Deduced Data | Formula C₁₁H₂₂NO₇PS | Proposed for the free acid, free thiol form. nih.gov |

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying the paramagnetic species involved in the methyl-coenzyme M reductase (MCR) catalytic cycle, particularly the nickel center of coenzyme F430. scielo.br The active form of MCR contains Ni(I), which is EPR-active. scielo.brnih.gov

Studies have shown that the binding of substrates and inhibitors, including analogues of this compound phosphate, can induce changes in the EPR spectrum of the Ni(I) center. For example, the inhibitory analogue 7-bromoheptanoylthreonine phosphate converts the native MCR-red1 and MCR-red2 signals into a new axial Ni(I) signal. nih.gov This indicates that the inhibitor binds at or near the active site and influences the electronic environment of the nickel ion, but does not necessarily oxidize it. nih.gov The various redox states of the nickel ion, including Ni(I), Ni(II), and Ni(III), have distinct EPR and UV-visible spectra, allowing researchers to track the changes in the metal center during the reaction. rsc.orgresearchgate.net The active MCR-red1 state, which has a characteristic axial Ni(I)-derived EPR signal, is essential for catalysis. acs.org

Interactive Table: Key EPR Signals in MCR Catalysis

| EPR Signal | Associated State | Description |

| MCR-red1 | Active enzyme, Ni(I) | Axial signal, indicative of the active state ready for catalysis. nih.govnih.gov |

| MCR-red2 | Active enzyme with substrates, Ni(I) | Rhombic signal, formed in the presence of coenzyme M and coenzyme B. nih.gov |

| MCR-BrHpoThrP | Inhibited enzyme, Ni(I) | A novel axial Ni(I) signal induced by 7-bromoheptanoylthreonine phosphate. nih.gov |

| MCR-ox1 | Inactive enzyme | A Ni(III)-thiolate species that can be reductively activated to the MCR-red1 state. rsc.org |

Advanced Kinetic Methods for Enzymatic Reaction Analysis

Understanding the dynamics of the MCR-catalyzed reaction, where this compound phosphate acts as a key substrate, requires advanced kinetic methodologies.

Steady-state and pre-steady-state kinetic analyses have been crucial in dissecting the mechanism of methyl-coenzyme M reductase. acs.org These studies have helped to establish the order of substrate binding and the role of this compound phosphate (CoBSH) in the reaction.

Steady-state kinetics have consistently supported a ternary complex mechanism, where both methyl-coenzyme M (CH₃-SCoM) and CoBSH must bind to the enzyme before methane (B114726) is formed. acs.org Pre-steady-state kinetic experiments, which examine the first turnover of the enzyme, have provided direct evidence that CoBSH is required for the cleavage of the C-S bond in CH₃-SCoM and the subsequent formation of methane. acs.org These studies have been instrumental in distinguishing between different proposed mechanistic models. acs.org The reaction follows a strictly ordered bi-bi ternary complex mechanism. nih.govnih.gov

Stopped-flow spectrophotometry allows for the real-time monitoring of rapid reactions that occur on the millisecond timescale. This technique has been invaluable for studying the fast kinetic steps in the MCR catalytic cycle. nih.gov By rapidly mixing the enzyme and substrates and monitoring the changes in absorbance over time, researchers can observe the formation and decay of reaction intermediates. rsc.org

For example, stopped-flow experiments have been used to monitor the decay of the Ni(I) state at 385 nm and the formation of Ni(II) or Ni(III) species at 420 nm during the reaction. rsc.org These studies have provided rate constants for individual steps in the catalytic cycle and have helped to identify transient intermediates. rsc.orgnih.gov The combination of stopped-flow techniques with rapid-quench methods allows for the correlation of spectroscopic changes with the formation of products like methane. rsc.org

Chromatographic Techniques for Purification and Quantitative Analysis

Chromatographic methods are fundamental in the isolation and quantitative analysis of HS-HTP and its related metabolites. High-performance liquid chromatography and gas chromatography-mass spectrometry are particularly pivotal in this research.

High-performance liquid chromatography (HPLC) stands as a cornerstone technique for both the purification and quantitative analysis of this compound phosphate. nih.govnih.govatdbio.com Its efficiency in separating complex mixtures makes it indispensable for obtaining highly pure HS-HTP for structural and functional studies. nih.govpnas.org

Early purification protocols for what was then known as Component B from Methanobacterium thermoautotrophicum utilized a series of chromatographic steps, including anion-exchange and reversed-phase HPLC, to achieve homogeneity. pnas.org The purity of the isolated compound was confirmed by the presence of a single, symmetrical peak upon analysis with reversed-phase HPLC columns, detected by either refractive index or UV absorption at 215 nm or 260 nm. pnas.org

The development of a chemical synthesis for HS-HTP further underscored the importance of HPLC. nih.gov The identity of the synthetic product was verified by its coelution with the authentic, naturally isolated compound during HPLC analysis, confirming the assigned structure. nih.gov In studies of the heterodisulfide of coenzyme M and HS-HTP (CoM-S-S-HTP), HPLC was employed to purify the synthesized molecule using a C18 column with a methanol (B129727) and ammonium (B1175870) bicarbonate gradient, monitoring the eluate at 215 nm. pnas.org

For quantitative analysis, HPLC methods are validated to ensure accuracy, precision, linearity, and sensitivity. phcogj.comresearchgate.netscielo.br A typical HPLC system for this purpose includes an injector, pumps, a column (commonly a C18 reversed-phase column), a column oven, a solvent mixing system, and a UV/visible detector. atdbio.comscielo.br The separation of HS-HTP and related compounds is often achieved using a gradient elution with a mobile phase consisting of an aqueous component (like 0.1% formic acid in water) and an organic solvent (such as acetonitrile (B52724) with 0.1% formic acid). scielo.br The quantitative determination relies on generating a calibration curve from standard solutions of known concentrations and comparing the peak area of the analyte in a sample to this curve. phcogj.comscielo.br

Table 1: HPLC Method Parameters for Analysis of Related Compounds

| Parameter | Setting | Reference |

|---|---|---|

| Column | C18 Reversed-Phase | pnas.orgscielo.br |

| Mobile Phase A | 0.1% Formic Acid in Water | scielo.br |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | scielo.br |

| Detection | UV/Visible (e.g., 215 nm) | pnas.orgpnas.org |

| Flow Rate | 1.0 mL/min | scielo.br |

| Column Temperature | 40 °C | scielo.br |

| Injection Volume | 20 µL | scielo.br |

This table presents typical parameters for HPLC analysis, which can be adapted for the specific quantification of this compound phosphate and its derivatives.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for studying the metabolic precursors and products related to HS-HTP biosynthesis. mdpi.cominnovareacademics.in This method combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection of mass spectrometry. innovareacademics.in

In the context of HS-HTP research, GC-MS is instrumental in identifying and quantifying metabolites involved in its biosynthetic pathway. nih.gov Studies on the biosynthesis of HS-HTP in methanogenic archaea like Methanococcus voltae and Methanosarcina thermophila have utilized GC-MS to analyze labeled compounds. nih.gov By growing these organisms in media containing deuterium-labeled precursors such as [7,7-²H₂]-7-mercaptoheptanoic acid and DL-[3,4,4,4-²H₄]threonine, researchers were able to detect labeled HS-HTP, confirming that these molecules are indeed precursors. nih.gov

The sample preparation for GC-MS analysis of non-volatile metabolites typically involves a derivatization step to convert them into volatile forms. mdpi.comchemrxiv.org A common procedure involves a two-step derivatization: first, an oximation reaction with a reagent like methoxyamine hydrochloride to protect carbonyl groups, followed by silylation with a reagent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to convert polar functional groups (e.g., -OH, -NH₂, -SH) into more volatile trimethylsilyl (B98337) derivatives. mdpi.com

The derivatized sample is then injected into the GC, where it is vaporized and separated on a capillary column. frontiersin.org The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact), and the resulting ions are separated based on their mass-to-charge ratio, allowing for their identification and quantification. mdpi.comwiley.com Headspace GC-MS (HS-GC-MS) is a variation of this technique that is particularly useful for analyzing volatile organic compounds in a sample. chemrxiv.orgnih.gov

Table 2: Typical GC-MS Analysis Parameters

| Parameter | Setting | Reference |

|---|---|---|

| Carrier Gas | Helium | mdpi.comfrontiersin.org |

| Ionization Mode | Electron Impact (EI) at 70 eV | frontiersin.orgwiley.com |

| Mass Range | 50-600 m/z | wiley.com |

| Injector Temperature | 270 °C | wiley.com |

| Ion Source Temperature | 230 °C | wiley.com |

| Derivatization | Methoxyamination followed by Silylation | mdpi.com |

This table outlines common parameters for GC-MS analysis used in metabolomics, which are applicable to the study of HS-HTP precursors and related metabolic products.

Application of Computational Chemistry and Structural Biology Approaches

Computational chemistry and structural biology provide indispensable tools for understanding the molecular details of HS-HTP's function, particularly its interaction with the enzyme methyl-coenzyme M reductase (MCR). biorxiv.org

Molecular modeling and simulation techniques offer a dynamic, atom-level view of the interactions between HS-HTP and its binding partners. biorxiv.orgresearchgate.net These computational methods are crucial for exploring the binding modes and energetic landscapes that govern these molecular recognition events.

Molecular dynamics (MD) simulations have been employed to investigate the binding of various coenzyme B analogs, including the native HS-HTP (also referred to as CoB7), to the active site of MCR. biorxiv.org These simulations can reveal how the flexibility of both the ligand and the protein contributes to the binding process. For instance, studies have shown how longer or shorter chain analogs of HS-HTP are accommodated within the active site channel of MCR. nih.gov

Table 3: Computational Approaches for Studying HS-HTP Interactions

| Technique | Application | Key Insights | Reference |

|---|---|---|---|

| Molecular Dynamics (MD) Simulation | Simulating the dynamic behavior of the MCR-HS-HTP complex. | Reveals conformational changes, flexibility, and solvent effects upon binding. | biorxiv.orgresearchgate.net |

| Binding Energy Calculation | Quantifying the strength of the interaction between HS-HTP and MCR. | Predicts binding affinity and identifies key interacting residues. | biorxiv.org |

| Molecular Docking | Predicting the preferred orientation of HS-HTP within the MCR active site. | Provides a static model of the ligand-receptor complex. | frontiersin.org |

This table summarizes the application of key computational chemistry techniques in the research of this compound phosphate.

X-ray crystallography and cryo-electron microscopy (cryo-EM) are the premier techniques for determining the high-resolution three-dimensional structures of macromolecular complexes, including MCR bound to HS-HTP. nih.govriken.jp These structural blueprints are fundamental to understanding the precise mechanism of methane formation at an atomic level. colab.ws

X-ray crystallography has been instrumental in revealing the architecture of MCR. nih.gov The process involves crystallizing the purified MCR enzyme, often in complex with substrates or inhibitors, and then exposing these crystals to an intense X-ray beam. nih.govmemtein.com The resulting diffraction pattern is used to calculate an electron density map, from which the atomic coordinates of the protein and any bound ligands, such as HS-HTP, can be determined. nih.gov Crystal structures of MCR from various methanogenic archaea have provided a static yet detailed picture of the active site, showing a deep channel where HS-HTP binds. nih.govacs.org These structures have revealed that the thiol group of HS-HTP is positioned near the nickel-containing cofactor F₄₃₀, poised for catalysis. nih.gov

Cryo-electron microscopy has emerged as a powerful complementary technique, particularly for large and complex assemblies that may be difficult to crystallize. nih.govebi.ac.uk In cryo-EM, the sample is rapidly frozen in a thin layer of vitreous ice and imaged with an electron microscope. ebi.ac.uk Computational reconstruction of thousands of particle images yields a 3D density map. Recent cryo-EM studies have provided structures of the MCR activation complex at near-atomic resolution, offering insights into how the enzyme is switched on. colab.wsebi.ac.uk Furthermore, cryo-EM has been used to visualize intermediate states of MCR assembly, showing how accessory proteins like McrD facilitate the insertion of the F₄₃₀ cofactor, a process that precedes the binding of substrates like HS-HTP. nih.gov

Table 4: Structural Biology Techniques for MCR-HS-HTP Complexes

| Technique | Principle | Key Findings for MCR-HS-HTP | Reference |

|---|---|---|---|

| X-ray Crystallography | X-ray diffraction from a single crystal of the protein-ligand complex. | Provided the first high-resolution structures of MCR, defining the substrate binding channel and the position of HS-HTP relative to cofactor F₄₃₀. | nih.govnih.govcolab.ws |

| Cryo-Electron Microscopy (Cryo-EM) | Electron imaging of flash-frozen molecules in solution, followed by 3D reconstruction. | Determined structures of large MCR activation complexes and assembly intermediates, revealing dynamic aspects of the enzyme's function. | colab.wsnih.govebi.ac.uk |

This table compares the two primary structural biology methods used to elucidate the structure of the MCR-HS-HTP complex.

Broader Biological and Biotechnological Perspectives of 7 Mercaptoheptanoylthreonine Phosphate Research

Ecological Significance of HS-HTP in Global Carbon Cycling

The compound 7-Mercaptoheptanoylthreonine phosphate (B84403) (HS-HTP), also known as Coenzyme B, plays a critical, albeit indirect, role in the global carbon cycle through its essential function in the biogeochemical cycling of methane (B114726). Methane is a potent greenhouse gas, and its atmospheric concentration is determined by the balance between its production (methanogenesis) and consumption (methanotrophy). elifesciences.org HS-HTP is an indispensable cofactor for the enzyme methyl-coenzyme M reductase (MCR), which catalyzes the final step of methanogenesis in archaea and the initial step in the anaerobic oxidation of methane. elifesciences.orgfrontiersin.org

The MCR-catalyzed reaction, which is reversible, is central to the global flux of methane:

CH₃-S-CoM + HS-CoB ⇌ CH₄ + CoM-S-S-CoB elifesciences.org

In methanogenic archaea, the reaction proceeds in the forward direction, producing methane. In anaerobic methanotrophic (ANME) archaea, the reverse reaction dominates, consuming methane. elifesciences.org These processes collectively produce and consume vast quantities of methane annually, thereby influencing the atmospheric concentration of this significant greenhouse gas. elifesciences.org The ubiquitous presence of methanogenic archaea in anoxic environments, such as wetlands, rice paddies, and the digestive tracts of ruminants, underscores the global scale of this HS-HTP-dependent process. nih.govresearchgate.net The activity of these organisms, and consequently the turnover of HS-HTP, is a key determinant in the terrestrial and aquatic contributions to the global methane budget.

The table below summarizes the central role of the MCR reaction, and by extension HS-HTP, in the global carbon cycle.

| Process | Organisms | Role of MCR/HS-HTP | Impact on Global Carbon Cycle |

| Methanogenesis | Methanogenic Archaea | Catalyzes the final step in methane production | Major source of atmospheric methane, a potent greenhouse gas. |

| Anaerobic Methane Oxidation | Anaerobic Methanotrophic (ANME) Archaea | Catalyzes the first step in methane consumption | A significant sink for methane, mitigating its release into the atmosphere from anoxic sediments. |

Implications for Understanding Methanogenic Archaea Physiology and Bioenergetics

The discovery and characterization of this compound phosphate have been pivotal in elucidating the unique physiology and bioenergetics of methanogenic archaea. HS-HTP functions as component B of the methyl-coenzyme M reductase system. nih.govnih.gov Its primary role is to act as the electron donor for the reductive cleavage of the methyl-sulfide bond of methyl-coenzyme M (CH₃-S-CoM), leading to the formation of methane. nih.gov

A key aspect of its function is the formation of a heterodisulfide, CoM-S-S-HTP, with coenzyme M (HS-CoM) during the MCR-catalyzed reaction. nih.gov This heterodisulfide is not merely a byproduct but a crucial intermediate in the bioenergetics of many methanogens. The reduction of this heterodisulfide is coupled to the generation of an ion gradient across the cell membrane, which in turn drives the synthesis of ATP. This process, known as electron transport phosphorylation, is the primary means of energy conservation for these organisms.

Furthermore, the heterodisulfide of coenzyme M and HS-HTP has been shown to be physiologically important in the reduction of carbon dioxide to methane. In cell extracts of Methanobacterium, this heterodisulfide was found to increase the rate of CO₂ reduction to methane by activating the initial step of methanogenesis. nih.gov The biosynthesis of HS-HTP itself involves the coupling of 7-mercaptoheptanoic acid with threonine, followed by an ATP-dependent phosphorylation. nih.gov The necessity of this cofactor for growth has been demonstrated in certain species, such as Methanomicrobium mobile, which requires an external source of HS-HTP. nih.gov

The table below details the key functions of HS-HTP in the physiology and bioenergetics of methanogenic archaea.

| Function | Description | Significance |

| Cofactor for MCR | Acts as the electron donor (reductant) in the final step of methanogenesis. nih.gov | Essential for methane production. |

| Formation of Heterodisulfide (CoM-S-S-HTP) | Forms a disulfide bond with Coenzyme M as a product of the MCR reaction. nih.gov | The reduction of this heterodisulfide is coupled to energy conservation (ATP synthesis). |

| Activation of CO₂ Reduction Pathway | The CoM-S-S-HTP heterodisulfide stimulates the initial step of methanogenesis from CO₂. nih.gov | Links the terminal step of methanogenesis with the initial steps, enhancing the overall efficiency of the pathway. |

| Essential Growth Factor | Required for the growth of certain methanogens that cannot synthesize it. nih.gov | Highlights the diversity in the metabolic capabilities among different methanogenic species. |

Q & A

Q. How can researchers ensure reproducibility of HTP synthesis protocols?

- Methodological Answer : Document reaction conditions rigorously (e.g., NaBH₄ stoichiometry, anaerobic HCl/NaOH neutralization steps). Publish detailed NMR spectra (¹H, ³¹P) and HPLC chromatograms in supplementary materials. Adhere to NIH guidelines for reporting preclinical research .

Ethical and Reporting Standards

Q. What ethical considerations apply to studies involving this compound in animal models?

- Methodological Answer : Follow institutional guidelines for methanogen cultivation (e.g., IACUC-approved protocols). Disclose conflicts of interest and chemical safety data (e.g., LD₅₀ for HTP analogs) in manuscripts. Use ARRIVE 2.0 guidelines for reporting animal experiments .

Q. How should researchers structure manuscripts to meet journal requirements for HTP-related studies?

- Methodological Answer : Separate experimental details into "Materials and Methods" with subsections for synthesis, enzymology, and statistics. Use IUPAC nomenclature for compound names. Reference raw data repositories (e.g., MetaboLights) for public access .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.